molecular formula C25H21NO4 B2530810 3-benzoyl-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one CAS No. 866727-33-5

3-benzoyl-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2530810
CAS RN: 866727-33-5
M. Wt: 399.446
InChI Key: ITQKKPNNWBJWFC-UHFFFAOYSA-N
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Description

The compound 3-benzoyl-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied and have shown a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, 3-benzoyl-2-quinolinecarboxaldehyde, a related compound, has been synthesized and characterized for use as a fluorogenic reagent for the high-sensitivity determination of primary amines . Another study describes the electrochemical synthesis of a benzofuran derivative from 3,4-dihydroxybenzoic acid and 4-hydroxy-1-methyl-2(1H)-quinolone, indicating the versatility of quinoline compounds in synthetic chemistry . Additionally, furo[3,2-c]quinolin-4(5H)-ones with methoxy substitutions have been obtained using a photoaddition reaction, showcasing the potential for photochemical approaches in the synthesis of quinoline derivatives .

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, which can be tailored for specific applications. For example, the synthesis and photochromism of new 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones have been reported, with the compounds displaying photoreversible photochromic properties . This suggests that the molecular structure of quinoline derivatives can be designed to exhibit unique photochemical behaviors.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, leading to the formation of diverse compounds. The radical cyclization of 4-hydroxyquinolin-2(1H)-ones has been used to synthesize 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, demonstrating the reactivity of quinoline derivatives under radical conditions . Moreover, the discovery of 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines as apoptosis inducers highlights the biological relevance of chemical modifications at specific positions on the quinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate to synthesize 2-(pyrrol-3-yl)benzimidazoles indicates the potential for ring transformations under acidic conditions . Additionally, the synthesis of cyanine dyes from benzo[f]quinoline derivatives shows the application of quinoline compounds in the development of functional dyes . The radioiodination and biodistribution of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice demonstrate the potential of quinoline derivatives in radiopharmaceutical development .

Scientific Research Applications

Synthetic Chemistry Applications

The development of new synthetic methods for quinolin-4(1H)-one derivatives highlights the significance of this compound in the synthesis of complex molecular structures. One study demonstrated a one-step formation of furo[3,2-c]quinolin-4(5H)-ones via a [2+3] photoaddition, illustrating a method to obtain compounds with potential biological activity and material science applications (Suginome et al., 1991). Another research focused on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones by radical cyclization, providing a pathway for synthesizing novel quinolinone derivatives with potential pharmacological properties (Majumdar & Mukhopadhyay, 2003).

Photochemistry and Photophysics

Investigations into the photochemical mechanisms of quinolin-4(1H)-one derivatives reveal their photochromic properties, which are crucial for developing materials with potential applications in photophysics and optical data storage. A study on the photochromism of photoenolizable ketones in the quinoline series shed light on their full photochemical mechanism, emphasizing the role of the exocyclic carbonyl chromophore in photoexcitation processes (Aloïse et al., 2006). This research is pivotal for understanding the dynamic behavior of such compounds under light exposure and their potential use in developing photoresponsive materials.

Material Science

The synthesis and characterization of new quinolin-4(1H)-one derivatives with photochromic properties highlight their relevance in material science, particularly in creating photoreversible photochromic materials. Research on a series of new 2-unsubstituted 3-(2-benzylbenzoyl)quinolin-4(1H)-ones demonstrated their potential for biological activity and photoreversible photochromic properties in anaerobic conditions, providing insights into their applications in developing new materials with light-responsive characteristics (Larina et al., 2010).

properties

IUPAC Name

3-benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-19-12-13-22-20(14-19)25(28)21(24(27)17-8-4-3-5-9-17)16-26(22)15-18-10-6-7-11-23(18)30-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQKKPNNWBJWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one

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